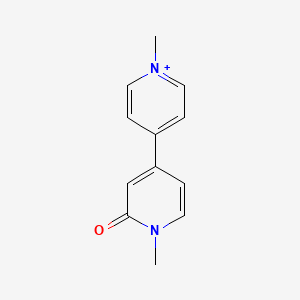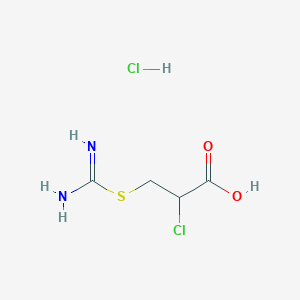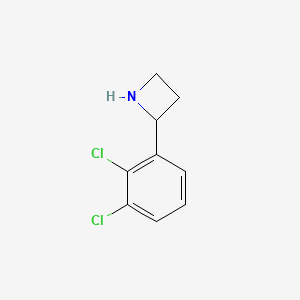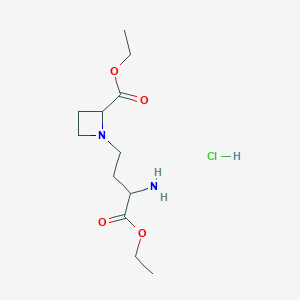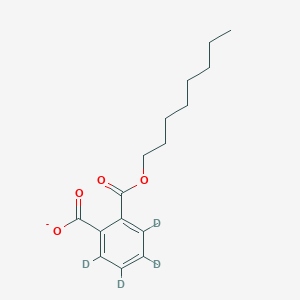
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is a deuterated form of isophorone diamine, a compound widely used in various chemical applications. The deuterium labeling (d5) is significant for research purposes, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and studying the compound’s behavior without interference from hydrogen atoms. The compound exists as a mixture of cis and trans isomers, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isophorone Diamine-d5 (Major) Dihydrochloride Salt involves the deuteration of isophorone diamine. This process typically starts with the hydrogenation of isophorone to produce isophorone diamine, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using deuterium gas. The reaction is carried out in the presence of catalysts such as palladium or platinum to facilitate the hydrogenation. The resulting deuterated isophorone diamine is then converted to its dihydrochloride salt form by reacting with hydrochloric acid. The cis and trans isomers are typically separated and purified using techniques like chromatography.
Types of Reactions:
Oxidation: Isophorone Diamine-d5 can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to produce various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Isophorone Diamine-d5 (Major) Dihydrochloride Salt is extensively used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: Employed in labeling studies to trace metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Used in the production of polymers and resins, where its stability and reactivity are advantageous.
Wirkmechanismus
Isophorone Diamine-d5 is compared with other deuterated amines and non-deuterated isophorone diamine:
Deuterated Amines: Similar compounds include deuterated versions of ethylenediamine and hexamethylenediamine. Isophorone Diamine-d5 is unique due to its cyclic structure and the presence of both cis and trans isomers.
Non-deuterated Isophorone Diamine: The non-deuterated form is widely used in industrial applications, but the deuterated version is preferred in research for its distinct NMR properties.
Vergleich Mit ähnlichen Verbindungen
- Deuterated Ethylenediamine
- Deuterated Hexamethylenediamine
- Non-deuterated Isophorone Diamine
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) stands out due to its specific applications in research and industry, providing valuable insights and functionalities that are not achievable with its non-deuterated counterparts.
Eigenschaften
CAS-Nummer |
1794752-32-1 |
|---|---|
Molekularformel |
C₁₀H₁₉D₅Cl₂N₂ |
Molekulargewicht |
248.25 |
Synonyme |
5-Amino-1,3,3-trimethylcyclohexanemethanamine-d5 Dihydrochloride; 5-Amino-1,3,3-trimethyl- cyclohexanemethylamine-d5 Dihydrochloride; 5-Amino-1,3,3-trimethylcyclohexanemethylamine-d5 Dihydrochloride; Araldite HY 5161-d5 Dihydrochloride; Chemammina CA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)
